3-O-(2'E,4'Z-decadienoyl)ingenol
CAS No.: 84680-59-1
Cat. No.: VC7850208
Molecular Formula: C30H42O6
Molecular Weight: 498.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 84680-59-1 |
|---|---|
| Molecular Formula | C30H42O6 |
| Molecular Weight | 498.6 g/mol |
| IUPAC Name | [(1S,4S,5S,6R,9S,10R,12R,14R)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (2E,4Z)-deca-2,4-dienoate |
| Standard InChI | InChI=1S/C30H42O6/c1-6-7-8-9-10-11-12-13-23(32)36-27-18(2)16-29-19(3)14-22-24(28(22,4)5)21(26(29)34)15-20(17-31)25(33)30(27,29)35/h10-13,15-16,19,21-22,24-25,27,31,33,35H,6-9,14,17H2,1-5H3/b11-10-,13-12+/t19-,21+,22-,24+,25-,27+,29+,30+/m1/s1 |
| Standard InChI Key | XMXZQPNIMGCMHC-JFSCPWEMSA-N |
| Isomeric SMILES | CCCCC/C=C\C=C\C(=O)O[C@H]1C(=C[C@@]23[C@@]1([C@@H](C(=C[C@H](C2=O)[C@H]4[C@H](C4(C)C)C[C@H]3C)CO)O)O)C |
| SMILES | CCCCCC=CC=CC(=O)OC1C(=CC23C1(C(C(=CC(C2=O)C4C(C4(C)C)CC3C)CO)O)O)C |
| Canonical SMILES | CCCCCC=CC=CC(=O)OC1C(=CC23C1(C(C(=CC(C2=O)C4C(C4(C)C)CC3C)CO)O)O)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
3-O-(2'E,4'Z-Decadienoyl)ingenol (C₃₀H₄₂O₆; MW 498.65) consists of a diterpenoid ingenol moiety linked to a 2'E,4'Z-decadienoyl ester group . The ingenane core adopts a tetracyclo[7.5.1.0¹,⁵.0¹⁰,¹²]pentadecane skeleton with hydroxyl, hydroxymethyl, and ketone functional groups at positions C-5, C-6, C-7, and C-15, respectively . The esterifying decadienoyl chain introduces conjugated double bonds at C-2' (E) and C-4' (Z), contributing to structural rigidity and electronic delocalization .
Table 1: Physicochemical Properties of 3-O-(2'E,4'Z-Decadienoyl)ingenol
Stereochemical Complexity
The compound’s bioactivity is tightly linked to its stereochemistry, which includes eight stereocenters: C-1 (S), C-4 (S), C-5 (S), C-6 (R), C-9 (S), C-10 (R), C-12 (R), and C-14 (R) . X-ray crystallography and NMR studies confirm that the ingenol core’s 1R,2S,5R,5aS,6S,8aS,9R,10aR configuration is critical for maintaining its three-dimensional conformation and interaction with biological targets .
Natural Source and Biosynthetic Origin
3-O-(2'E,4'Z-Decadienoyl)ingenol is predominantly isolated from Euphorbia kansui roots, where it coexists with structurally related ingenol esters like 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol . Biosynthetically, it derives from the cyclization of geranylgeranyl pyrophosphate (GGPP) into the ingenane core, followed by esterification with a polyketide-derived decadienoic acid .
Pharmacological Activities
Anticomplement Activity
The compound inhibits the classical complement pathway with an IC₅₀ of 89.5 μM, surpassing the activity of positive controls like rosmarinic acid (IC₅₀ = 182 μM) . Mechanistic studies suggest it binds to C1q, preventing the formation of the C1 complex (C1q-C1r-C1s) and subsequent activation of C4 and C2 . This immunomodulatory effect is dose-dependent, with 80% inhibition observed at 200 μM .
Structure-Activity Relationships (SAR)
-
Ester Group: Removal of the decadienoyl moiety (e.g., ingenol alone) reduces anticomplement activity by >90%, highlighting the necessity of the acyl chain for target engagement .
-
Double Bond Geometry: The 2'E,4'Z configuration optimizes hydrophobic interactions with C1q’s collagen-like domain, as shown by molecular docking .
-
Hydroxyl Groups: The C-5 and C-6 hydroxyls form hydrogen bonds with Lys-78 and Asp-81 residues in C1q, stabilizing the inhibitor-protein complex .
Pharmacokinetic Profile
Table 2: Predicted ADME Properties
| Parameter | Value | Source |
|---|---|---|
| Caco-2 permeability | -4.608 (Low) | |
| MDCK permeability | 4.93 × 10⁻⁵ cm/s | |
| Plasma protein binding | 95.53% | |
| Blood-brain barrier penetration | 0.15 (Low) | |
| CYP1A2 inhibition | 0.892 (High risk) |
Despite favorable Lipinski parameters (MW < 500, logP < 5), the compound’s high plasma protein binding and low intestinal absorption (HIA = 0.016) limit oral bioavailability . Prodrug strategies, such as acetylation of the C-7 hydroxymethyl group (as in 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol), improve LogD₇.₄ from 4.19 to 5.02, enhancing membrane permeability .
Synthetic and Semi-Synthetic Approaches
Total synthesis remains challenging due to the compound’s stereochemical complexity. Current efforts focus on semi-synthesis from ingenol, which is isolated in bulk from Euphorbia latex. Key steps include:
-
Selective Esterification: Coupling ingenol with (2'E,4'Z)-decadienoyl chloride using DMAP catalysis (yield: 62%) .
-
Stereocontrol: Chiral auxiliaries enforce the 2'E,4'Z configuration during acylation, avoiding undesired E/Z isomerization .
Future Directions
-
Analog Design: Introducing polar substituents (e.g., hydroxyls) on the decadienoyl chain to improve solubility without compromising anticomplement activity.
-
Target Identification: CRISPR-Cas9 screening to identify complement-independent targets, given the compound’s pleiotropic effects in transcriptomic assays .
-
Formulation Optimization: Lipid-based nanoemulsions to enhance oral absorption, leveraging the compound’s high LogP .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume